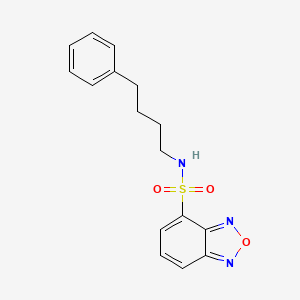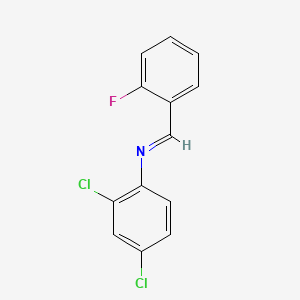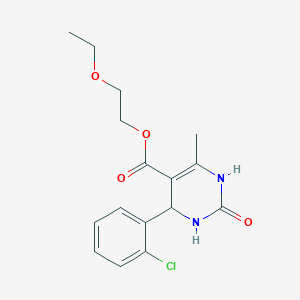![molecular formula C17H17ClN2O B11118479 5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11118479.png)
5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a chloro group at the 5th position and a 3,5-dimethylphenoxyethyl group at the 2nd position of the benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3,5-dimethylphenol in the presence of a base to form the corresponding nitro compound. This intermediate is then reduced to the amine, which undergoes cyclization to form the benzodiazole ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Comparison with Similar Compounds
5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds such as:
- 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
- Pyrimidifen (5-Chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine)
- 5-CHLORO-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
6-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-10-6-11(2)8-14(7-10)21-12(3)17-19-15-5-4-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20) |
InChI Key |
ZXULSWMNWLAWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)
![N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118412.png)
![[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron](/img/structure/B11118414.png)
![N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11118421.png)
![N-{4-[(1Z)-1-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11118426.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B11118428.png)
![6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11118430.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B11118435.png)



![2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11118465.png)
![2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11118473.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11118486.png)
